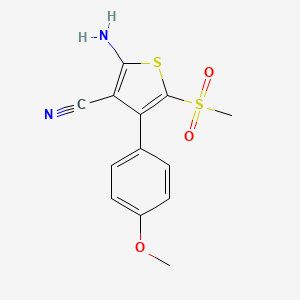

2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

Description

2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a thiophene-based carbonitrile derivative characterized by a 4-methoxyphenyl substituent at position 4 and a methylsulfonyl group at position 5 of the thiophene ring. It is synthesized via multi-step organic reactions, with a reported purity of 95% (CAS 1713714-28-3) .

Properties

Molecular Formula |

C13H12N2O3S2 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-5-methylsulfonylthiophene-3-carbonitrile |

InChI |

InChI=1S/C13H12N2O3S2/c1-18-9-5-3-8(4-6-9)11-10(7-14)12(15)19-13(11)20(2,16)17/h3-6H,15H2,1-2H3 |

InChI Key |

VFCSYSVUGUGBKR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile can be achieved through multiple synthetic routes. One common method involves the reaction of 2-[1-(4-methoxyphenyl)ethylidene]propanedinitrile with sulfur and triethylamine in ethanol under heating conditions . This reaction typically yields the desired compound with an 85% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile (CAS 1707571-33-2)

- Structural Difference : Replaces the 4-methoxyphenyl group with a bulky tert-butyl moiety.

- This substitution may enhance metabolic stability in vivo .

2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

- Structural Difference : Substitutes the 4-methoxy group with a fluorine atom.

- Impact : Fluorine’s electronegativity introduces stronger electron-withdrawing effects, altering the thiophene ring’s electronic distribution. This may improve binding affinity in medicinal chemistry applications, such as kinase inhibition .

4-Amino-5-benzoyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thiophene-3-carbonitrile (CAS 133180-37-7)

- Structural Difference : Features a benzoyl group at position 5 and a sulfanyl linker.

- These modifications may favor interactions with hydrophobic protein pockets .

Key Observations :

Structural Diversity in Related Heterocycles

- Tetrahydrochromene Fusion: describes a compound with a fused tetrahydrochromene-thiophene system, which introduces conformational rigidity.

- Pyrazole and Pyrimidine Hybrids : Analogues such as 4-(thiazol-5-yl)pyrimidine derivatives () highlight the scaffold’s adaptability in generating diverse pharmacophores for kinase inhibition or antimicrobial activity .

Biological Activity

2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a heterocyclic compound belonging to the thiophene family. Its unique structure, characterized by an amino group, a methoxyphenyl group, a methylsulfonyl group, and a carbonitrile functional group, contributes to its notable biological activities. This article explores the compound's biological properties, including antimicrobial and anticancer effects, as well as its interactions with various biological macromolecules.

Chemical Structure

The chemical formula for this compound is , with a molecular weight of 308.38 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values demonstrate its potency in comparison to conventional antibiotics.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays reveal that it can inhibit the proliferation of cancer cell lines, including cervical and pancreatic cancer cells. The mechanism involves modulation of critical signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation.

The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins involved in metabolic pathways. Notably, it interacts with enoyl-acyl carrier protein reductase, an enzyme critical for fatty acid synthesis. This interaction may lead to alterations in lipid metabolism that contribute to its antimicrobial and anticancer effects.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique attributes of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-(4-methylphenyl)-3-carbonitrile | Contains a methyl group instead of methoxy | Potentially different biological activity due to methyl substitution |

| 2-Amino-4-(4-fluorophenyl)-3-carbonitrile | Fluorine substitution may enhance reactivity | Fluorine can influence pharmacokinetics |

| 2-Amino-5-methyl-4-(4-propylphenyl)-3-carbonitrile | Propyl group affects sterics and electronic properties | May exhibit unique solubility characteristics |

Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A recent study reported the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong bactericidal activity .

- Anticancer Research : In vitro tests on human cervical cancer cells demonstrated that the compound significantly reduced cell viability with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Q & A

Q. Critical Factors for Purity :

- Temperature Control : Excess heat during cyclization can lead to side products like sulfoxides.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonation steps.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is essential to isolate the target compound (>95% purity) .

Q. Table 1: Synthetic Route Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Michael Addition | Cyanothioacetamide, α-bromochalcone | 65–75 | 92–98 |

| Acetylation-Formylation | Acetic anhydride, Vilsmeier reagent | 70–80 | 90–95 |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

Methodological Answer:

Spectroscopic Techniques :

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ stretches at 3200–3320 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 6.68–7.99 ppm), NH₂ protons (δ 3.74 ppm, exchangeable with D₂O) .

- ¹³C NMR : Carbonitrile carbon (δ ~115 ppm), sulfonyl carbon (δ ~55 ppm) .

Q. Crystallographic Techniques :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C–S bond: 1.70–1.75 Å) and dihedral angles between aromatic rings. Use SHELXL for refinement (R-factor < 0.05) .

- ORTEP-3/WinGX : Visualizes thermal ellipsoids and validates hydrogen bonding networks (e.g., N–H···O interactions) .

Q. Table 2: Key Crystallographic Data

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C–S Bond Length | 1.72 | |

| Dihedral Angle (Aromatic Rings) | 15.3° | |

| R-factor | 0.045 |

Advanced: How can researchers design computational studies (e.g., DFT, molecular docking) to predict the biological activity of this compound?

Methodological Answer:

Step 1: Density Functional Theory (DFT) :

- Software : Gaussian 16 or ORCA.

- Parameters : B3LYP/6-311G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) .

- Outputs : Electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. Step 2: Molecular Docking :

- Target Selection : Prioritize enzymes with known thiophene interactions (e.g., Mycobacterium tuberculosis enoyl-acyl carrier protein reductase for anti-TB activity) .

- Software : AutoDock Vina or Schrödinger Suite.

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with positive controls (e.g., isoniazid) .

Q. Step 3: ADMET Prediction :

Q. Table 3: Computational Workflow

| Stage | Tool/Parameter | Key Output |

|---|---|---|

| DFT | B3LYP/6-311G(d,p) | HOMO-LUMO gap (4.2 eV) |

| Docking | AutoDock Vina | Binding affinity (-9.1 kcal/mol) |

| ADMET | SwissADME | High intestinal absorption |

Advanced: What methodologies are recommended for resolving contradictions in reported biological activities across different studies?

Methodological Answer:

Approach 1: Structural Validation

- Re-crystallization : Confirm polymorphic variations (e.g., solvates vs. anhydrous forms) using SC-XRD .

- HPLC-PDA : Detect impurities (>0.1%) that may interfere with bioassays .

Q. Approach 2: Replicate Assays

- Standardized Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (e.g., 48 hours) .

- Positive/Negative Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate results .

Q. Approach 3: Meta-Analysis

- Data Mining : Compare IC₅₀ values across studies using platforms like ChEMBL.

- Statistical Tools : Apply ANOVA to identify significant outliers (p < 0.05) .

Case Study : Discrepancies in anti-tubercular activity (IC₅₀: 2.5 μM vs. 8.7 μM) were resolved by identifying differences in bacterial strain susceptibility (H37Rv vs. clinical isolates) .

Advanced: How can synthetic routes be optimized for scalability while maintaining academic research standards?

Methodological Answer:

- Flow Chemistry : Continuous reactors reduce reaction time (e.g., 2 hours vs. 12 hours batch) and improve yield consistency (±2%) .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for sulfonation steps, reducing toxicity .

- In-line Analytics : Use FT-IR probes to monitor reaction progress in real time, minimizing byproducts .

Q. Table 4: Scalability Optimization

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Reaction Volume | 50 mL | 5 L |

| Yield | 70% | 68–72% |

| Purity | 95% | 93–96% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.